Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
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Overview
Description
Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a chemical compound with the molecular formula C11H8N2O3SNa. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate typically involves the reaction of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Starting Material: 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Reagent: Sodium hydroxide (NaOH)
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Indole-3-acetic acid
Uniqueness
Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is unique due to its sodium salt form, which enhances its solubility in aqueous solutions. This property makes it more suitable for certain biological and industrial applications compared to its non-sodium counterparts .
Biological Activity
Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is synthesized through the reaction of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with sodium hydroxide in aqueous medium. This reaction is typically performed under controlled conditions to ensure high yield and purity. The resulting sodium salt form enhances its solubility in biological systems, making it suitable for various applications.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and biological macromolecules. Notably, it has been identified as a potential enzyme inhibitor. The compound binds to the active sites of certain enzymes, inhibiting their function and leading to downstream biological effects such as anti-inflammatory and anticancer activities.
1. Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. It has been studied for its potential to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. Such inhibition may contribute to its therapeutic effects in conditions characterized by chronic inflammation .
2. Anticancer Properties
The compound has shown promise in anticancer research. Studies involving various cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) and autophagy in cancer cells. These mechanisms are crucial for inhibiting tumor growth and metastasis .
3. Enzyme Inhibition
This compound has been investigated for its inhibitory effects on protein tyrosine phosphatases (PTPs). PTPs play essential roles in cellular signaling pathways; thus, their inhibition could lead to altered cellular functions relevant to cancer progression and other diseases .
Research Findings and Case Studies
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound on liver cancer cells, it was found that the compound entered cells via polyamine transporters localized in lysosomes. The treatment resulted in significant apoptosis and autophagy induction, highlighting its potential as a therapeutic agent against liver-cancer metastasis .
Properties
IUPAC Name |
sodium;2-oxo-1H-benzo[cd]indole-6-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S.Na/c13-11-7-3-1-2-6-9(17(14,15)16)5-4-8(12-11)10(6)7;/h1-5H,(H,12,13)(H,14,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPYHAIOQQLZFP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6NNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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